molecular formula C10H24N2O2 . 2 HCl B601095 Ethambutol R,R-Isomer DiHCl CAS No. 134566-79-3

Ethambutol R,R-Isomer DiHCl

Cat. No.: B601095
CAS No.: 134566-79-3
M. Wt: 277.23
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Description

Ethambutol R,R-Isomer DiHCl is a chiral drug primarily used in the treatment of tuberculosis. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.2 g/mol. This compound is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethambutol R,R-Isomer DiHCl involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethambutol R,R-Isomer DiHCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various amine derivatives .

Scientific Research Applications

Ethambutol R,R-Isomer DiHCl has a wide range of scientific research applications. In chemistry, it is used to study drug resistance mechanisms and develop new therapeutic strategies. In biology, it helps in understanding the molecular pathways involved in tuberculosis . In medicine, it is a crucial component of tuberculosis treatment regimens . Industrially, it is used in the large-scale production of anti-tuberculosis drugs .

Mechanism of Action

Ethambutol R,R-Isomer DiHCl works by inhibiting arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall . This inhibition leads to impaired cell wall synthesis, ultimately resulting in the death of the bacterium . The compound targets the mycolyl-arabinogalactan-peptidoglycan complex in the cell wall, preventing its formation .

Comparison with Similar Compounds

Ethambutol R,R-Isomer DiHCl is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against Mycobacterium tuberculosis . Similar compounds include:

  • Isoniazid
  • Rifampin
  • Pyrazinamide
  • Ethionamide

These compounds also target Mycobacterium tuberculosis but through different mechanisms, making this compound a valuable addition to combination therapy regimens .

Biological Activity

Ethambutol, particularly in its R,R-isomer dihydrochloride form, is a significant compound in the treatment of tuberculosis (TB). It is primarily recognized for its bacteriostatic properties against Mycobacterium tuberculosis, the causative agent of TB. This article delves into the biological activity of Ethambutol R,R-isomer diHCl, exploring its mechanism of action, pharmacokinetics, and clinical implications.

Ethambutol functions by inhibiting the synthesis of the mycobacterial cell wall. Its primary target is the enzyme arabinosyltransferase, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By obstructing this enzyme, Ethambutol disrupts the formation of mycolyl-arabinogalactan-peptidoglycan complexes, leading to increased permeability and eventual cell lysis. The specific actions can be summarized as follows:

  • Inhibition of arabinosyltransferases : Ethambutol inhibits embA, embB, and embC enzymes in Mycobacterium tuberculosis.
  • Disruption of cell wall integrity : This inhibition prevents the proper formation of arabinogalactan and lipoarabinomannan, essential components for mycobacterial survival.
  • Bacteriostatic effect : Ethambutol does not kill bacteria directly but rather inhibits their growth and reproduction, allowing the immune system to combat the infection more effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Ethambutol is well absorbed from the gastrointestinal tract with an oral bioavailability ranging from 75% to 80%. Peak plasma concentrations are typically reached within 2 to 4 hours post-administration.
  • Distribution : The volume of distribution is approximately 76.2 L in patients co-infected with TB and HIV. It exhibits moderate protein binding (20-30%) in plasma .
  • Metabolism : Ethambutol undergoes minimal hepatic metabolism (8-15% conversion to inactive metabolites) and is primarily excreted unchanged in urine. Renal clearance significantly affects its pharmacokinetics .
  • Elimination half-life : The elimination half-life varies but generally falls within a range that allows for once-daily dosing in clinical settings.

Clinical Implications and Case Studies

Ethambutol is often used in combination with other anti-tubercular agents such as isoniazid and rifampin. Its role is particularly critical in multi-drug resistant TB cases. The following table summarizes key clinical studies demonstrating its efficacy:

Study ReferencePopulationTreatment RegimenOutcome
TB patientsEthambutol + Isoniazid + RifampicinSignificant reduction in bacterial load
HIV-TB co-infectedEthambutol + standard TB therapyImproved treatment outcomes with manageable side effects
Drug-resistant TBEthambutol + second-line drugsEnhanced efficacy against resistant strains

Side Effects and Toxicity

While generally well-tolerated, Ethambutol can cause ocular toxicity, including retrobulbar neuritis leading to visual impairment. Regular monitoring of visual acuity is recommended during treatment, especially at higher doses (≥30 mg/kg/day) where the risk increases .

Properties

CAS No.

134566-79-3

Molecular Formula

C10H24N2O2 . 2 HCl

Molecular Weight

277.23

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(R,R)-Ethambutol Dihydrochloride

Origin of Product

United States

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